molecular formula C20H19O3P B1598976 Bis(4-methoxyphenyl)phenylphosphine oxide CAS No. 799-55-3

Bis(4-methoxyphenyl)phenylphosphine oxide

Cat. No.: B1598976
CAS No.: 799-55-3
M. Wt: 338.3 g/mol
InChI Key: NBQOOLBMFPUECX-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)phenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two 4-methoxyphenyl groups and one phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide typically involves the reaction of 4-bromoanisole with magnesium to form a Grignard reagent. This reagent is then reacted with phenylphosphonic dichloride to yield the desired phosphine oxide compound . The reaction is carried out in dry tetrahydrofuran at elevated temperatures, followed by cooling and extraction with ethyl acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl)phenylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Further oxidized phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)phenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can stabilize transition states and intermediates, facilitating various chemical transformations. In materials science, its incorporation into polymers enhances properties such as thermal stability and resistance to oxidative degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methoxyphenyl)phenylphosphine oxide is unique due to its specific combination of methoxy-substituted aromatic rings and a phosphine oxide group. This structure imparts distinct electronic and steric properties, making it particularly effective in certain catalytic and material applications compared to its analogs.

Properties

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQOOLBMFPUECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404605
Record name BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799-55-3
Record name BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of magnesium (133.7 g, 5.50 mol), tetrahydrofuran (988 g), and 1,2-dibromoethane (0.1 g, 0.5 mmol) was refluxed for 20 min. under a blanket of nitrogen. 4-Bromoanisole (1002 g, 5.357 mol) was added by drop over 6 h at a rate to maintain 70° C. The reaction mixture was heated for an additional hour. Dichlorophenylphosphine oxide (479.4 g, 2.459 mol) was added by drop to maintain a temperature of 35° C. over 5 h. The reaction mixture was worked up to give bis(4-methoxyphenyl)phenylphosphine oxide (770.8 g, 93% yield) as a viscous amber oil. 31P NMR: (d6-DMSO) δ 30.2 (s).
Quantity
133.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
988 g
Type
solvent
Reaction Step One
Quantity
1002 g
Type
reactant
Reaction Step Two
Quantity
479.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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